1,6-Naphthalenedicarboxylic acid, dimethyl ester

Host–guest chemistry Molecular recognition Cyclodextrin complexation

1,6-Naphthalenedicarboxylic acid, dimethyl ester (CAS 16144-94-8), also referred to as dimethyl naphthalene-1,6-dicarboxylate, is a C₁₄H₁₂O₄ aromatic diester with a molecular weight of 244.24 g·mol⁻¹. It belongs to the naphthalenedicarboxylate (NDC) family of positional isomers and serves as an intermediate for high-performance polyesters and as a ligand precursor for metal–organic frameworks (MOFs).

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 16144-94-8
Cat. No. B11869004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Naphthalenedicarboxylic acid, dimethyl ester
CAS16144-94-8
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC
InChIInChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3
InChIKeyJZZYEPMPRIJICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1,6-Naphthalenedicarboxylic Acid Dimethyl Ester (CAS 16144-94-8) and Why Does Its Isomeric Identity Matter for Procurement?


1,6-Naphthalenedicarboxylic acid, dimethyl ester (CAS 16144-94-8), also referred to as dimethyl naphthalene-1,6-dicarboxylate, is a C₁₄H₁₂O₄ aromatic diester with a molecular weight of 244.24 g·mol⁻¹ . It belongs to the naphthalenedicarboxylate (NDC) family of positional isomers and serves as an intermediate for high-performance polyesters and as a ligand precursor for metal–organic frameworks (MOFs) [1]. Unlike the commercially dominant 2,6-isomer (DM-2,6-NDC, CAS 840-65-3), the 1,6-substitution pattern imparts distinct molecular geometry, polarity, and host–guest recognition behavior—parameters that directly influence polymer crystallinity and MOF pore architecture [2]. For scientific procurement, specifying the 1,6-isomer is critical because substitution pattern dictates downstream material performance in ways that general “dimethyl naphthalenedicarboxylate” sourcing cannot guarantee.

Why Dimethyl Naphthalenedicarboxylate Isomers Cannot Be Interchanged: The Substitution-Pattern Performance Gap


Generic sourcing of “dimethyl naphthalenedicarboxylate” without isomeric specification introduces significant performance risk. The 2,6-isomer (DM-2,6-NDC) dominates PEN polyester production due to its linear polymer chain geometry and established supply chain, but its 1,6-counterpart offers a bent molecular architecture that alters interchain spacing, crystallization kinetics, and host–guest selectivity [1]. In MOF synthesis, different NDC positional isomers produce frameworks with distinct pore sizes, topologies, and thermal stabilities because the carboxylate orientation governs metal-node connectivity [2]. Substituting the 1,6-diester with the 2,6-diester without verification can therefore yield a material with unintended crystallinity, porosity, or molecular recognition properties, undermining reproducibility in both academic research and scaled industrial processes.

Head-to-Head Quantitative Differentiation of 1,6-Naphthalenedicarboxylic Acid Dimethyl Ester from Its Closest Analogs


Molecular Recognition by β-Cyclodextrin: 1,6-NDC Binding Affinity Rated Between 1,3-NDC and 2,3-NDC

The binding constant (Kₐ) of β-cyclodextrin with naphthalenedicarboxylate isomers follows the rank order: 1,4-NDC ≈ 1,5-NDC < 1,3-NDC < 1,6-NDC < 2,3-NDC < 2,7-NDC ≤ 2,6-NDC [1]. This quantitatively positions 1,6-NDC as an intermediate-affinity guest—stronger binding than 1,3-, 1,4-, and 1,5-isomers, but weaker than the 2,6-, 2,7-, and 2,3-isomers. The differentiation is governed by the substitution pattern’s influence on molecular shape complementarity within the cyclodextrin cavity [1].

Host–guest chemistry Molecular recognition Cyclodextrin complexation

Thermal Stability of NDC Diesters: 2,6-Isomer Melts at ~190°C; 1,6-Isomer's Lower Melting Behavior Offers Processing Advantages

Patent literature consistently reports the melting point of pure dimethyl-2,6-naphthalenedicarboxylate at approximately 190°C, which necessitates heating above this temperature for molten-state handling [1]. While the exact melting point of the 1,6-isomer is less commonly tabulated, its asymmetric 1,6-substitution pattern typically depresses the melting point relative to the symmetric 2,6-analog, enabling liquid-phase processing at lower temperatures and reducing thermal degradation risk during storage and transfer [2].

Thermal properties Melt processing Polymer precursor handling

MOF Structural Diversity: 1,6-NDC Ligand Generates Distinct Pore Architectures Compared to 2,6-NDC

Systematic investigation of Group 13 MOFs constructed from four NDC positional isomers demonstrates that the 1,6-substitution pattern yields framework topologies and pore dimensions distinct from those obtained with the 2,6-linker [1]. While 2,6-NDC tends to form linear, rod-like connectivity conducive to 1D channels, the bent geometry of 1,6-NDC promotes 2D and 3D network architectures with altered guest-accessible void volumes [1]. The resulting pore-size distribution and hydrophobicity differ, directly impacting gas-uptake capacity and molecular-sieving selectivity [2].

Metal–organic frameworks Coordination polymers Pore topology

Host–Guest Recognition by γ-Cyclodextrin Ternary Complexes: 1,6-NDC Shows Distinct K₆ Ranking vs. 2,6-NDC

In ternary γ-cyclodextrin complexes using a space-regulator ion, the K₆ values for NDC isomers increase in the order: 1,5-NDC < 1,4-NDC < 1,8-NDC < 1,3-NDC < 1,6-NDC < 2,3-NDC < 2,7-NDC < 2,6-NDC . The 1,6-isomer again occupies a distinct intermediate position, confirming that its recognition behavior is neither interchangeable with lower-affinity 1,4-/1,5-NDC nor with higher-affinity 2,6-NDC within this ternary host system .

Supramolecular chemistry Ternary complexation Isomer discrimination

Polyester Crystallization Kinetics: 1,6-NDC-Based Polyesters Exhibit Altered Crystallization Peak Temperature vs. 2,6-NDC Homopolymers

Polyethylene naphthalate (PEN) homopolymer derived from 2,6-NDC exhibits a maximum crystallization rate at approximately 195°C, which necessitates high molding temperatures and contributes to slow cycle times [1]. Incorporating kinked 1,6-NDC units into the polyester backbone disrupts chain symmetry, lowering the crystallization peak temperature (T_c,max) and accelerating crystallization at standard molding temperatures (~160°C) [2]. This modification mirrors the effect of polyether glycol comonomers that depress T_c,max by ~35°C for 2,6-NDC-based PEN, but with the added benefit of retaining a fully aromatic naphthalate backbone that preserves thermal stability and gas-barrier properties [1].

Polyester crystallization PEN modification Thermal processing

Isomer-Specific Separation Feasibility: Zeolite-Based Adsorptive Separation of Dimethylnaphthalene Isomers Enables 1,6-NDC Purification

Patent literature discloses that mordenite and Y-type zeolites can differentiate dimethylnaphthalene isomers by selective adsorption, enabling efficient separation of specific isomers from mixture feedstocks [1]. This adsorptive selectivity provides a scalable industrial route to isolate 1,6-dimethylnaphthalene—the hydrocarbon precursor to 1,6-NDC—from the isomeric mixture that is otherwise dominated by the 2,6-isomer [1]. The ability to recover 1,6-NDC from process streams containing mixed NDC esters further supports closed-loop manufacturing economics [2].

Isomer separation Zeolite adsorption Process chemistry

Where 1,6-Naphthalenedicarboxylic Acid Dimethyl Ester Delivers Verifiable Procurement Value: Application Scenarios


Intermediate-Affinity Supramolecular Host–Guest Systems (β- and γ-Cyclodextrin Sensors and Drug Carriers)

1,6-NDC dimethyl ester serves as a precursor to 1,6-naphthalenedicarboxylic acid, which exhibits intermediate binding affinity in both β-cyclodextrin (Kₐ rank between 1,3-NDC and 2,3-NDC) and γ-cyclodextrin ternary complexes (K₆ rank between 1,3-NDC and 2,3-NDC) [Section 3, Evidence Items 1 and 4]. This predictable, mid-range affinity is valuable for designing cyclodextrin-based sensors, drug-delivery vehicles, or chromatographic stationary phases where too-strong binding (as with 2,6-NDC) would hinder guest release, and too-weak binding (as with 1,4-NDC) would reduce signal or payload capacity.

Kinked-Linker MOF Synthesis for Tailored Pore Architecture (Gas Separation and OLED Hosts)

When used as a ligand precursor for metal–organic frameworks, 1,6-NDC introduces a bent dicarboxylate geometry that directs formation of 2D and 3D network topologies distinct from the 1D rod-like architectures characteristic of 2,6-NDC linkers [Section 3, Evidence Item 3]. This topological control is critical for tuning pore-size distribution, guest-accessible void volume, and molecular-sieving selectivity in gas-storage, CO₂-capture, and hydrocarbon-separation MOFs, as well as for the electronic environment in OLED-active Zr-NDC frameworks.

Rapid-Crystallizing PEN Copolyesters for Standard-Temperature Injection Molding

Incorporating 1,6-NDC units into polyethylene naphthalate (PEN) backbone disrupts chain symmetry, lowering the crystallization peak temperature from the ~195°C homopolymer value toward industrially preferred molding temperatures (~160°C), thereby reducing cycle times and energy costs while preserving the naphthalate ring’s thermal stability and gas-barrier advantages over PET [Section 3, Evidence Items 2 and 5]. This makes 1,6-NDC a strategic comonomer for PEN-grade producers targeting existing PET molding equipment without capital-intensive retooling.

Lower-Temperature Molten Monomer Handling for Polyester Manufacturers

The 1,6-NDC dimethyl ester is anticipated to exhibit a lower melting point than the ~190°C required for the 2,6-isomer, enabling liquid-feed polymerization processes at reduced temperatures with diminished thermal degradation of the monomer [Section 3, Evidence Item 2]. For polyester plants that rely on liquid monomer injection systems but wish to avoid the thermal-stabilizer additives needed for high-temperature 2,6-NDC handling, sourcing the 1,6-diester can simplify process design and improve final polymer color and purity.

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